Amphetamine aspartate monohydrate Amphetamine aspartate monohydrate
Brand Name: Vulcanchem
CAS No.: 851591-76-9
VCID: VC17047287
InChI: InChI=1S/2C9H13N.C4H7NO4.H2O/c2*1-8(10)7-9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7;/h2*2-6,8H,7,10H2,1H3;2H,1,5H2,(H,6,7)(H,8,9);1H2/t;;2-;/m..0./s1
SMILES:
Molecular Formula: C22H35N3O5
Molecular Weight: 421.5 g/mol

Amphetamine aspartate monohydrate

CAS No.: 851591-76-9

Cat. No.: VC17047287

Molecular Formula: C22H35N3O5

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

Amphetamine aspartate monohydrate - 851591-76-9

Specification

CAS No. 851591-76-9
Molecular Formula C22H35N3O5
Molecular Weight 421.5 g/mol
IUPAC Name (2S)-2-aminobutanedioic acid;1-phenylpropan-2-amine;hydrate
Standard InChI InChI=1S/2C9H13N.C4H7NO4.H2O/c2*1-8(10)7-9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7;/h2*2-6,8H,7,10H2,1H3;2H,1,5H2,(H,6,7)(H,8,9);1H2/t;;2-;/m..0./s1
Standard InChI Key DAWXRFCLWKUCNS-MNTSKLTCSA-N
Isomeric SMILES CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C([C@@H](C(=O)O)N)C(=O)O.O
Canonical SMILES CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C(C(C(=O)O)N)C(=O)O.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Amphetamine aspartate monohydrate (CAS: 851591-76-9) is a hydrated salt form combining amphetamine base with aspartic acid in a 1:1 molar ratio, with one additional water molecule. Its empirical formula is (C9H13N)2C4H7NO4H2O(C_9H_{13}N)_2 \cdot C_4H_7NO_4 \cdot H_2O, yielding a molecular weight of 421.53 g/mol . The compound exists as a racemic mixture of dextro- and levo-amphetamine enantiomers, maintaining a 3:1 ratio of dextroamphetamine to levoamphetamine base equivalents in therapeutic formulations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H35N3O5C_{22}H_{35}N_3O_5
Exact Mass421.2577 g/mol
CAS Registry851591-76-9
Synaptic Transporter AffinitySLC6A2, SLC6A3, SLC18A2

Structural Configuration

The compound’s 2D structure features a phenethylamine backbone substituted with a methyl group at the alpha carbon, conjugated to aspartic acid via an ionic bond. Crystallographic data from PubChem indicate a planar arrangement of the aromatic ring and carboxylate groups, stabilized by hydrogen bonding with the water molecule . Conformer generation is restricted due to its salt composition, limiting 3D structural predictions .

Pharmacological Profile and Mechanism of Action

Neurotransmitter Transporter Interactions

Amphetamine aspartate monohydrate exerts its stimulant effects primarily through interactions with monoamine transporters:

  • SLC6A2 (Norepinephrine Transporter): Inhibits norepinephrine reuptake, increasing extracellular concentrations (Ki = 34 nM) .

  • SLC6A3 (Dopamine Transporter): Blocks dopamine reuptake and induces reverse transport (Ki = 22 nM) .

  • SLC18A2 (VMAT2): Depletes vesicular monoamine stores by disrupting proton gradient-dependent storage .

These actions potentiate dopaminergic and noradrenergic signaling in the prefrontal cortex, enhancing attention and impulse control in ADHD .

Metabolic and Pharmacokinetic Pathways

The compound undergoes hepatic metabolism primarily via CYP2D6, producing hydroxylated metabolites excreted renally. Its extended-release formulation (SHP465 MAS) combines immediate- and delayed-release beads, achieving peak plasma concentrations at 7.92 hours post-dose and a terminal half-life of 11–14 hours .

Clinical Applications and Research Findings

Efficacy in ADHD Management

A Phase 3 randomized trial (NCT03325881) evaluated 6.25 mg SHP465 MAS (containing amphetamine aspartate monohydrate) in children aged 6–12 years with ADHD :

Table 2: Clinical Trial Outcomes

ParameterPlacebo (n=41)SHP465 MAS (n=42)Treatment Difference (95% CI)
ADHD-RS-5-HV-TS Change-11.2-13.1-1.9 (-6.8 to 3.1)
CGI-I Score2.82.7-0.1 (-0.5 to 0.3)
TEAE Incidence16.3%24.4%-

The study concluded that 6.25 mg (half the lowest FDA-approved dose for adolescents) was subtherapeutic, with nonsignificant effect sizes (ES = 0.17 for ADHD-RS-5-HV-TS) .

Age-Dependent Therapeutic Window

Pharmacodynamic modeling suggests that children under 12 require higher amphetamine exposures (AUC: 120–180 ng·h/mL) than adults (AUC: 80–120 ng·h/mL) for equivalent efficacy, likely due to accelerated clearance and larger volume of distribution in pediatric populations .

Regulatory Status and Therapeutic Guidelines

FDA Approvals and Labeling

Amphetamine aspartate monohydrate is approved in the U.S. as part of SHP465 MAS (Mydayis®) for ADHD patients ≥13 years. Dosing ranges from 12.5 mg to 25 mg once daily, reflecting its extended-release pharmacokinetics .

Pediatric Use Considerations

Despite negative results at 6.25 mg, the FDA mandates pediatric studies under the Pediatric Research Equity Act. Current guidelines recommend against off-label use in children <13 due to insufficient efficacy data .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator